Cephaeline dihydrobromide chemical structure and properties
Cephaeline dihydrobromide chemical structure and properties
An In-depth Technical Guide to Cephaeline Dihydrobromide: From Chemical Structure to Therapeutic Potential
Introduction
Cephaeline is a prominent isoquinoline alkaloid isolated primarily from the roots of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), a plant species belonging to the Rubiaceae family.[1][2] Alongside its close structural analog, emetine, cephaeline is a key active component of Ipecac syrup, a preparation historically used for its potent emetic and expectorant properties.[1][2][3] While its traditional application as an emetic for poison treatment has been largely discontinued due to efficacy concerns, modern research has unveiled a spectrum of potent biological activities, positioning cephaeline and its salt forms, such as cephaeline dihydrobromide, as compounds of significant interest for drug development professionals.[4][5][6]
This guide provides a comprehensive technical overview of cephaeline dihydrobromide, delving into its chemical structure, physicochemical properties, multifaceted mechanisms of action, and established experimental protocols. The narrative is designed for researchers and scientists, synthesizing foundational knowledge with insights into its emerging therapeutic applications in oncology and virology.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical nature is the cornerstone of its development as a therapeutic agent. These properties dictate its solubility, stability, formulation possibilities, and pharmacokinetic profile.
Chemical Structure
Cephaeline is structurally a desmethyl analog of emetine.[7] The dihydrobromide salt is formed by the protonation of the two basic nitrogen atoms of the cephaeline molecule by two equivalents of hydrobromic acid.
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IUPAC Name: (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide[8]
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CAS Number: 6014-81-9[8]
Figure 1: Chemical Structure of Cephaeline Dihydrobromide
Caption: 2D representation of Cephaeline Dihydrobromide.
Physicochemical Data
The physicochemical properties of cephaeline and its dihydrobromide salt are summarized below. It is crucial to distinguish between the free base and its salt forms, as properties like solubility and melting point differ significantly.
| Property | Cephaeline (Free Base) | Cephaeline Dihydrobromide | References |
| Appearance | Crystalline solid; needles from ether. | Prisms from dilute hydrobromic acid. | [10] |
| Melting Point | 115-116 °C | Sinters at 266 °C, melts up to 293 °C. | [10][11] |
| Solubility | Practically insoluble in water; freely soluble in dilute acids, methanol, ethanol, chloroform. | Soluble in water; moderately soluble in alcohol, acetone. Soluble in DMSO. Practically insoluble in benzene. | [10][12][13] |
| Storage | -20°C, desiccate. | -20°C, desiccate. | [11][13] |
| Stability | Hygroscopic. | Data not specified, but stable under recommended storage. | [11] |
Biological Activity and Mechanisms of Action
Cephaeline exhibits a remarkable range of biological activities, stemming from its ability to interfere with fundamental cellular processes. Its mechanisms of action are multifaceted, involving direct inhibition of viral enzymes, modulation of cancer cell death pathways, and interaction with host cell receptors.
Antiviral Activity
Cephaeline has demonstrated potent, broad-spectrum antiviral activity against several RNA viruses, notably Zika virus (ZIKV) and Ebola virus (EBOV).[4][7] Its efficacy is rooted in a dual mechanism that targets both viral entry and replication.
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Inhibition of Viral Replication: The primary antiviral mechanism is the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome.[4] For ZIKV, cephaeline inhibits the polymerase activity of the NS5 protein with an IC₅₀ of 976 nM in cell-based assays.[7]
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Inhibition of Viral Entry: Cephaeline also impedes the entry of viruses into host cells. It has been shown to inhibit Ebola virus-like particle (VLP) entry with an IC₅₀ of 3.27 µM.[7]
This dual-pronged attack makes cephaeline a compelling candidate for broad-spectrum antiviral development. In vivo studies have validated these findings; administration of cephaeline (2 mg/kg) to ZIKV-infected mice significantly reduced serum viral load and viral RNA in tissues.[7][12] Similarly, a 5 mg/kg dose effectively suppressed EBOV infection in mouse models, leading to a 67% survival rate.[7]
Caption: Dual mechanisms of cephaeline's antiviral action.
Anticancer Activity
Recent investigations have highlighted cephaeline's potent cytotoxic effects against various cancer cell lines, including lung cancer and mucoepidermoid carcinoma (MEC).[4][14][15] Its anticancer activity is primarily driven by two distinct, yet potentially interconnected, mechanisms: the induction of ferroptosis and epigenetic modulation.
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Induction of Ferroptosis: In lung cancer cells (H460 and A549 lines), cephaeline induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][15] The mechanism involves the inhibition of Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor that regulates antioxidant response.[7][15] By inhibiting NRF2, cephaeline downregulates crucial antioxidant genes like GPX4 and SLC7A11, leaving the cells vulnerable to oxidative damage and subsequent ferroptotic death.[7]
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Epigenetic Modulation: In mucoepidermoid carcinoma cells, cephaeline acts as an inductor of histone H3 acetylation, specifically at lysine 9 (H3K9ac).[7][14][16] Increased histone acetylation leads to a more relaxed chromatin structure, altering gene expression profiles. This modulation has been shown to reduce cancer cell viability, halt tumor growth, inhibit cell migration, and disrupt the formation of cancer stem cell-like tumorspheres.[14][16]
Caption: Dual mechanisms of cephaeline's anticancer action.
Emetic and Expectorant Activity
Cephaeline's historical use stems from its powerful emetic (vomiting-inducing) and expectorant (mucus-clearing) effects.
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Emetic Action: The emetic effect is mediated through both a local and a central mechanism. It locally irritates the gastric mucosa and centrally stimulates the chemoreceptor trigger zone (CTZ) in the brain.[3][17] This action involves the serotonin (5-HT) system, as the emetic effect can be prevented by 5-HT₃ receptor antagonists like ondansetron.[12]
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Expectorant Action: Cephaeline has been shown to increase the output of respiratory tract fluid, which aids in clearing mucus.[12]
While cephaeline is a more potent emetic than emetine, it is also considered more toxic and irritating.[2][18]
Experimental Data and Protocols
Reproducible and well-defined protocols are essential for evaluating the biological activity of compounds like cephaeline. The following sections provide summary data and standardized methodologies for key in vitro assays.
Summary of Biological Activity (IC₅₀)
The potency of cephaeline has been quantified across numerous cell lines and viral assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's effectiveness.
Table 1: Antiviral Activity of Cephaeline
| Target Virus | Assay Type | Cell Line | IC₅₀ Value | References |
| Zika Virus (ZIKV) | NS1 Protein Expression | HEK293 | 26.4 nM | [12] |
| Zika Virus (ZIKV) | Viral Titer Reduction | SNB-19 | 3.11 nM | [12] |
| Zika Virus (ZIKV) | RdRp Polymerase Activity | HEK293 | 976 nM | [7] |
| Ebola Virus (EBOV) | Live Virus Infection | Vero E6 | 22.18 nM | [7] |
| Ebola Virus (EBOV) | VLP Entry | HeLa | 3.27 µM | [7] |
Table 2: Anticancer and Cytotoxic Activity of Cephaeline
| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value | References |
| H460 | Lung Cancer | 24 h | 88 nM | [15] |
| H460 | Lung Cancer | 48 h | 58 nM | [15] |
| H460 | Lung Cancer | 72 h | 35 nM | [15] |
| A549 | Lung Cancer | 24 h | 89 nM | [15] |
| A549 | Lung Cancer | 48 h | 65 nM | [15] |
| A549 | Lung Cancer | 72 h | 43 nM | [15] |
| UM-HMC-1 | Mucoepidermoid Carcinoma | 72 h | 0.16 µM | [7] |
| UM-HMC-2 | Mucoepidermoid Carcinoma | 72 h | 2.08 µM | [7] |
| UM-HMC-3A | Mucoepidermoid Carcinoma | 72 h | 0.02 µM | [7] |
| HL60 | Leukemia | Not Specified | 7.6 µM | [7] |
Protocol: Cell Viability and Cytotoxicity (IC₅₀ Determination)
This protocol describes a general workflow for determining the IC₅₀ of cephaeline using a metabolic activity-based assay (e.g., MTT, XTT, CCK-8). The causality behind this choice is that these assays provide a robust and high-throughput method to quantify cell viability, which is a direct measure of cytotoxic effect.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., A549, H460) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of Cephaeline Dihydrobromide in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with DMSO) and a no-cell blank control.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared cephaeline dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours). The choice of duration is critical as it allows for the observation of time-dependent effects.[15]
-
Viability Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for 1-4 hours, as per the manufacturer's instructions. This step relies on the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the plate at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Subtract the blank control absorbance from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the cephaeline concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.
-
Caption: General experimental workflow for IC₅₀ determination.
Protocol: Viral Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring its ability to prevent virus-induced cell death, visualized as a reduction in "plaques" (clearings) in a cell monolayer.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for EBOV/ZIKV) in 6-well or 12-well plates. Incubate until cells reach ~95-100% confluency. A confluent monolayer is critical to ensure uniform plaque formation.
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Compound and Virus Preparation: Prepare serial dilutions of cephaeline in a serum-free medium. In a separate tube, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection and Treatment:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Adsorb the virus onto the cells for 1 hour at 37°C, with gentle rocking to ensure even distribution.
-
After adsorption, remove the virus inoculum.
-
-
Overlay Application: Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) mixed with the respective cephaeline dilutions. This overlay restricts the spread of progeny viruses to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization:
-
Remove the overlay.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
-
Quantification and Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the IC₅₀ value, which is the concentration of cephaeline that reduces the number of plaques by 50%.
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Synthesis and Characterization
Cephaeline is a natural product, primarily sourced from plant material.[1]
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Natural Source: It is one of the most important alkaloids of Ipecac, extracted from the ground roots of Carapichea ipecacuanha.[10] The relative content of cephaeline and emetine can vary based on the plant's age and origin.[19][20]
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Synthesis: While primarily isolated from natural sources, partial and total synthetic routes have been explored in chemical literature.[10] Its close relative, emetine, can also be prepared by the methylation of cephaeline.[21]
-
Analytical Characterization: A combination of chromatographic and spectroscopic techniques is used for its identification, quantification, and quality control.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for separating cephaeline from emetine and other alkaloids in plant extracts and biological fluids.[10][20]
-
Spectroscopy: Structural elucidation and confirmation are achieved using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Safety and Toxicology
Cephaeline dihydrobromide is a potent compound and must be handled with appropriate caution.
-
Hazard Classification: According to the Globally Harmonized System (GHS), it is classified as acutely toxic (Category 2 or 3), being fatal if swallowed or inhaled.[8][22]
-
Toxicological Profile:
-
Gastrointestinal Effects: The most common toxic effects are severe nausea, vomiting, and diarrhea.[23]
-
Cardiotoxicity: While generally considered less cardiotoxic than emetine, high or prolonged doses can pose risks to cardiovascular function.[18] Misuse of ipecac has been linked to cardiomyopathy.[17]
-
Cumulative Effects: The toxic effects of cephaeline can be cumulative.[23]
-
-
Handling Precautions: Due to its high acute toxicity, cephaeline dihydrobromide should be handled only in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations that could generate dust or aerosols should be performed within a certified chemical fume hood or exhaust booth.[22]
Conclusion
Cephaeline dihydrobromide, once known primarily for its role in traditional emetic preparations, has emerged as a molecule with significant therapeutic potential. Its potent antiviral activity, driven by a dual mechanism against viral entry and replication, and its promising anticancer effects through the induction of ferroptosis and epigenetic modulation, make it a compelling lead compound for modern drug discovery. However, its toxicological profile, particularly its acute oral toxicity and potential for cardiotoxicity, necessitates careful dose-finding studies and potentially the development of targeted delivery systems or safer synthetic analogs. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the full therapeutic capabilities of this potent natural alkaloid.
References
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ResearchGate. (2021). Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention. Retrieved from [Link]
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Wagner, V. P., et al. (2022). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. Journal of Oral Pathology & Medicine, 51(6), 553-562. Retrieved from [Link]
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Ingenta Connect. (2021). Health Benefits of Ipecac and Cephaeline: their Potential in Health Promotion and Disease Prevention. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of cephaeline and emetine on the emesis-associated receptors and enzymes. Retrieved from [Link]
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PubMed. (2022). Cephaeline is an inductor of histone H3 acetylation and inhibitor of mucoepidermoid carcinoma cancer stem cells. Retrieved from [Link]
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Universidad Nacional de Colombia. (n.d.). Optimizing cephaeline and emetine production from Ipecac root and antimicrobial activity through maturity harvesting and process. Retrieved from [Link]
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